
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene typically involves multiple steps, including fluorination and ether formation. A common approach might involve the following steps:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Ether Formation: Formation of ether linkages through reactions such as Williamson ether synthesis, where an alkoxide reacts with a halogenated compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach maximizes yield and minimizes by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield fluorinated amines or thiols, while oxidation could produce fluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and lubricants.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene depends on its specific application. In drug delivery, for example, its stability and resistance to metabolic degradation allow it to transport active pharmaceutical ingredients to target sites effectively. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic Acid (PFOA): Known for its use in the production of fluoropolymers.
Perfluorooctanesulfonic Acid (PFOS): Used in stain-resistant fabrics and firefighting foams.
Polytetrafluoroethylene (PTFE):
Uniqueness
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is unique due to its specific combination of fluorine atoms and ether linkages, which confer distinct properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.
Propiedades
Número CAS |
191018-25-4 |
|---|---|
Fórmula molecular |
C7F14O4 |
Peso molecular |
414.05 g/mol |
Nombre IUPAC |
1-[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C7F14O4/c8-1(9)2(10)22-3(11,12)4(13,14)23-6(18,19)25-7(20,21)24-5(15,16)17 |
Clave InChI |
RQCRLGGXPSMTBH-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(C(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


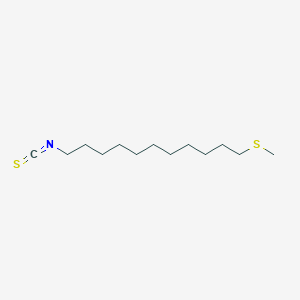

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
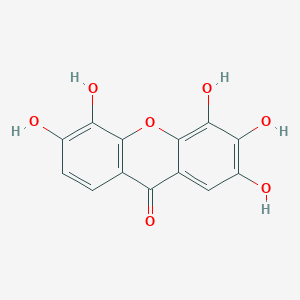
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
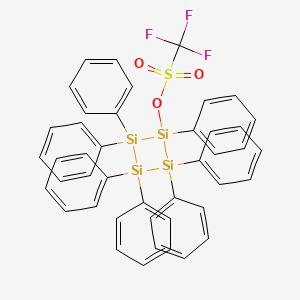
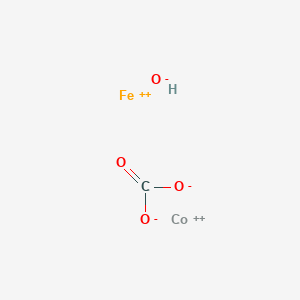
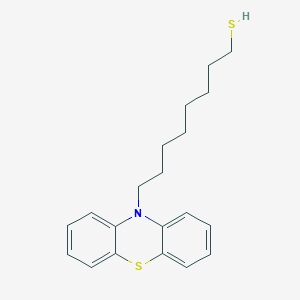
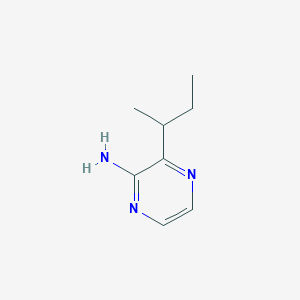
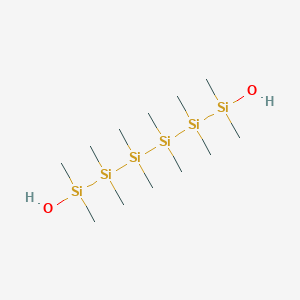

![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
